An In-depth Technical Guide to the Research Applications of Hydroxy-PEG1-acid Sodium Salt
An In-depth Technical Guide to the Research Applications of Hydroxy-PEG1-acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydroxy-PEG1-acid sodium salt, a heterobifunctional linker increasingly utilized in biomedical research. We will delve into its core properties, primary applications, and detailed experimental protocols for its use in bioconjugation, drug delivery systems, and the functionalization of nanoparticles.
Core Concepts: Understanding Hydroxy-PEG1-acid Sodium Salt
Hydroxy-PEG1-acid sodium salt is a valuable tool in the field of bioconjugation. It belongs to the class of polyethylene (B3416737) glycol (PEG) derivatives, which are well-regarded for their biocompatibility and low toxicity.[1] This molecule is characterized by a short, discrete PEG chain (n=1) with a hydroxyl (-OH) group at one end and a carboxylic acid group at the other. For enhanced stability during storage and shipping, the carboxylic acid is provided as a sodium salt. The free acid form can be unstable due to the potential for the hydroxyl and carboxylic acid groups to react with each other and form polymers.[2][3][4]
The key feature of this molecule is its heterobifunctional nature, meaning it possesses two different reactive functional groups. This allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a crucial property for many biological applications.[2][3][4]
Key Properties and Advantages:
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Biocompatibility: The PEG backbone is well-tolerated in biological systems.[1]
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Increased Solubility: The hydrophilic nature of the PEG chain can impart better solubility to hydrophobic molecules.[2][3][4]
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Heterobifunctionality: The distinct hydroxyl and carboxyl groups enable specific, stepwise conjugation reactions.
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Defined Length: As a discrete PEG1 linker, it provides a precise and short spacer arm between conjugated molecules.
Primary Research Applications
The unique properties of Hydroxy-PEG1-acid sodium salt make it a versatile tool in several areas of research:
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Drug Delivery: It is frequently used as a linker to connect therapeutic agents to targeting moieties, such as antibodies or peptides. The PEG component can help to increase the circulation time of the drug conjugate in the body, leading to improved efficacy and reduced toxicity.[1]
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Bioconjugation: This linker is instrumental in the synthesis of complex biomolecules. For example, it can be used to attach small molecule drugs, fluorescent dyes, or other reporter molecules to proteins, peptides, or oligonucleotides.
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Nanoparticle Functionalization: The carboxylic acid or hydroxyl group can be used to anchor the linker to the surface of nanoparticles, while the other functional group remains available for the attachment of targeting ligands or therapeutic payloads. This surface modification can improve the stability and biocompatibility of nanoparticles and enable targeted delivery.
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PROTACs and Antibody-Drug Conjugates (ADCs): The defined length and hydrophilicity of short PEG linkers are advantageous in the design of Proteolysis Targeting Chimeras (PROTACs) and ADCs, where precise spatial orientation between the different components of the conjugate is critical for activity.
Quantitative Data
The following tables summarize the key quantitative data for Hydroxy-PEG1-acid sodium salt and the typical performance of reactions involving this class of linkers.
| Property | Value | Source |
| Molecular Formula | C5H9NaO4 | [2] |
| Molecular Weight | 156.1 g/mol | [2] |
| Purity | Typically ≥95% or ≥98% | [2] |
| Storage Condition | -20°C, desiccated | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Reaction Type | Coupling Reagent | Typical Yield | Key Considerations |
| Amide Bond Formation | EDC/NHS | >85% | Water-soluble byproducts, requires careful pH control. |
| Amide Bond Formation | HATU | >90% | High efficiency, fast reaction times, but higher cost. |
| Esterification | DCC/DMAP | High | DCC byproduct (DCU) is insoluble and requires removal. |
Note: Typical yields are dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for the two primary types of reactions involving Hydroxy-PEG1-acid sodium salt are provided below.
Amide Bond Formation via the Carboxylic Acid Group
This is the most common application, where the carboxylic acid is coupled to a primary amine-containing molecule. The use of carbodiimide (B86325) chemistry, such as with EDC and NHS, is a standard approach.
Materials:
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Hydroxy-PEG1-acid sodium salt
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Amine-containing molecule
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol:
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Reagent Preparation:
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Dissolve Hydroxy-PEG1-acid sodium salt in Activation Buffer to a final concentration of 10-20 mg/mL.
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Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.
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Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
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Activation of the Carboxyl Group:
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To the Hydroxy-PEG1-acid sodium salt solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.
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Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This forms a more stable NHS-ester intermediate.
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Conjugation to the Amine-Containing Molecule:
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Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
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Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule is typically used.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching of the Reaction:
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Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the resulting PEG-amide conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
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Esterification via the Hydroxyl Group
The hydroxyl group can be reacted with a carboxylic acid-containing molecule to form an ester bond. This reaction is often catalyzed by a carbodiimide and an acylation catalyst like DMAP.
Materials:
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Hydroxy-PEG1-acid sodium salt
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Carboxylic acid-containing molecule
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Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous dichloromethane (B109758) (DCM) or another suitable organic solvent
Protocol:
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Reagent Preparation:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent), Hydroxy-PEG1-acid sodium salt (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
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Reaction Initiation:
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Cool the reaction mixture to 0°C in an ice bath.
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Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
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Reaction Progression:
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Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
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Work-up and Purification:
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Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with 5% HCl, saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester conjugate.
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Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: Amide bond formation workflow using EDC/NHS chemistry.
Caption: Esterification reaction workflow using DCC and DMAP.
Caption: Logical workflow for nanoparticle surface functionalization.
